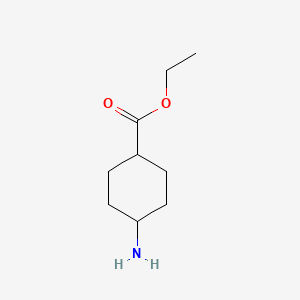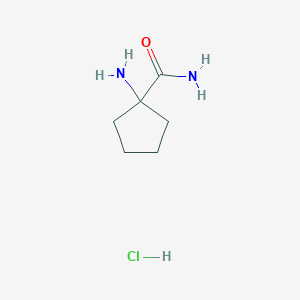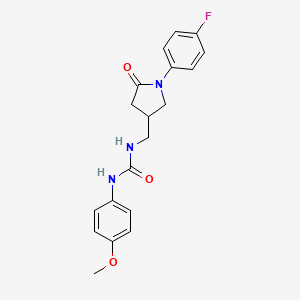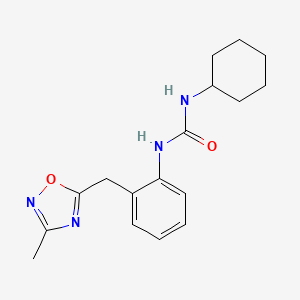
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, also known as PTIQ, is a synthetic compound that belongs to the class of quinoline derivatives. PTIQ has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Fluorescent Zinc Sensors
A study by Mikata et al. (2008) describes the synthesis of isoquinoline-based ligands, such as 1-isoTQEN and 3-isoTQEN, which are derived from TPEN. These compounds exhibit enhanced fluorescence upon zinc-ion binding due to the introduction of a benzene ring, offering potential applications in fluorescent zinc sensing. The isoquinoline derivatives demonstrate a higher zinc-ion binding ability and improved zinc/cadmium discriminating capacity, making them useful in bioimaging and the study of zinc-related biological processes (Mikata et al., 2008).
Enzymatic Inhibition
N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), as discussed by Naoi et al. (1989), is oxidized by monoamine oxidase (MAO) into N-methylisoquinolinium ion, which inhibits enzymes involved in catecholamine metabolism. This highlights the potential of isoquinoline derivatives in neurological research, particularly in understanding the mechanisms underlying neurodegenerative diseases and developing MAO inhibitors (Naoi et al., 1989).
Synthetic Applications
Laumer et al. (2002) have demonstrated the enantioselective synthesis of 2-substituted 2-phenylethylamines through lithiation-substitution sequences using N-(2-phenylethyl)isobutyramide. This method provides a pathway for the synthesis of enantioenriched dihydroisoquinolines, offering a significant advancement in the field of synthetic organic chemistry and the development of chiral compounds (Laumer et al., 2002).
Pharmacological Activities
Research on isoquinoline alkaloids has shown a wide range of pharmacological activities. Dembitsky et al. (2015) review the biological activities of natural isoquinoline alkaloids and their N-oxides isolated from different plant species, indicating their importance in drug discovery. These compounds exhibit antimicrobial, antitumor, and other significant activities, pointing toward their potential as leads for new therapeutic agents (Dembitsky et al., 2015).
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)9-10-20-16-7-6-15(19-18(22)13(3)4)11-14(16)5-8-17(20)21/h6-7,11-13H,5,8-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGUTPRWNBHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)

![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3008305.png)
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)



![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)



![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)